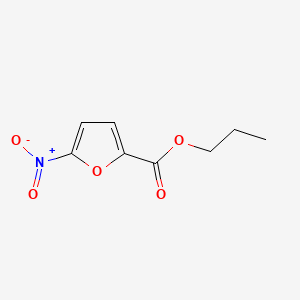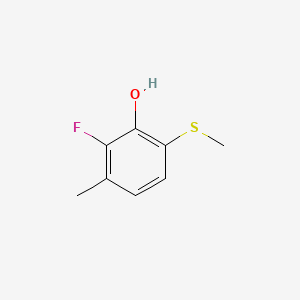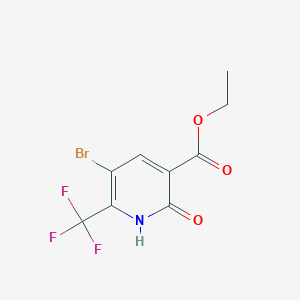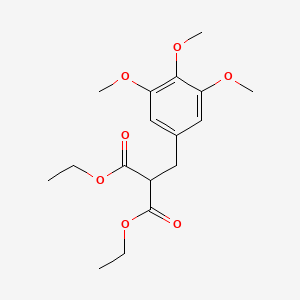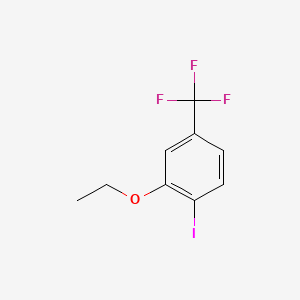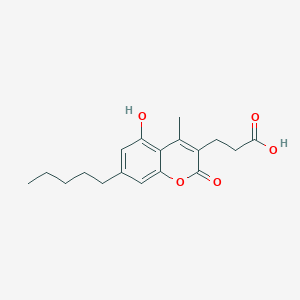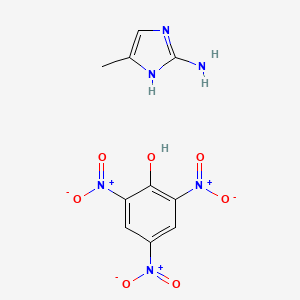
(5-Bromo-4-ethylpyridin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromo-4-ethylpyridin-3-yl)methanol is an organic compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound, and features a bromine atom at the 5-position, an ethyl group at the 4-position, and a hydroxymethyl group at the 3-position of the pyridine ring.
Méthodes De Préparation
The synthesis of (5-Bromo-4-ethylpyridin-3-yl)methanol typically involves the bromination of 4-ethylpyridine followed by a hydroxymethylation reaction. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or carbon tetrachloride. The hydroxymethylation is usually achieved through a reaction with formaldehyde under basic conditions .
Analyse Des Réactions Chimiques
(5-Bromo-4-ethylpyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Applications De Recherche Scientifique
(5-Bromo-4-ethylpyridin-3-yl)methanol is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Mécanisme D'action
The mechanism of action of (5-Bromo-4-ethylpyridin-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydroxymethyl group play crucial roles in binding to these targets, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system under study .
Comparaison Avec Des Composés Similaires
(5-Bromo-4-ethylpyridin-3-yl)methanol can be compared with other similar compounds, such as:
(5-Bromo-4-methylpyridin-3-yl)methanol: Similar structure but with a methyl group instead of an ethyl group.
(5-Bromo-4-ethylpyridin-3-yl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
(5-Chloro-4-ethylpyridin-3-yl)methanol: Similar structure but with a chlorine atom instead of a bromine atom.
These compounds share similar chemical properties but differ in their reactivity and biological activity due to the variations in their substituents .
Propriétés
Formule moléculaire |
C8H10BrNO |
|---|---|
Poids moléculaire |
216.07 g/mol |
Nom IUPAC |
(5-bromo-4-ethylpyridin-3-yl)methanol |
InChI |
InChI=1S/C8H10BrNO/c1-2-7-6(5-11)3-10-4-8(7)9/h3-4,11H,2,5H2,1H3 |
Clé InChI |
CSSHONQRUWSBEN-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=NC=C1CO)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






